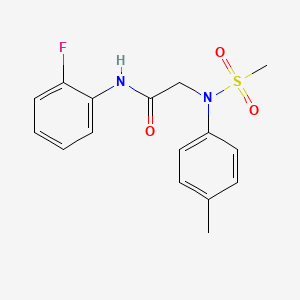
N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as FMG-9, is a novel chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
FMG-9 acts as a modulator of GABA receptors, which are involved in the regulation of neuronal excitability. It has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.
Biochemical and Physiological Effects
FMG-9 has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to exhibit analgesic activity and to enhance the effects of opioid analgesics. FMG-9 has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
FMG-9 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. However, its activity against different targets can vary, and further studies are needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several potential future directions for research on FMG-9. One area of interest is its potential as a treatment for anxiety disorders, given its anxiolytic effects. It may also have potential as an adjunct therapy for opioid analgesics, given its ability to enhance their effects. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields, such as neurodegenerative diseases and cancer.
Méthodes De Synthèse
FMG-9 can be synthesized through a multistep process involving the reaction of 2-fluoroaniline with 4-methylbenzoyl chloride, followed by the reaction of the resulting intermediate with methylsulfonyl chloride and glycine. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
FMG-9 has potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit activity against various targets, including GABA receptors, dopamine receptors, and voltage-gated sodium channels.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-7-9-13(10-8-12)19(23(2,21)22)11-16(20)18-15-6-4-3-5-14(15)17/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHSHATTWNFNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)
![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)
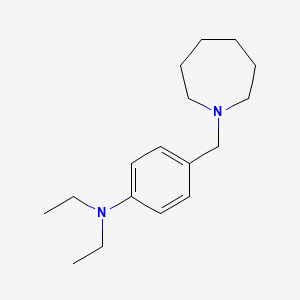


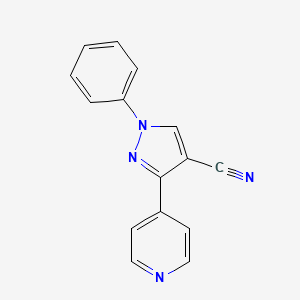
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)
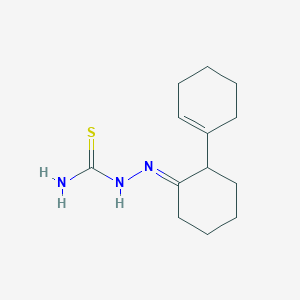
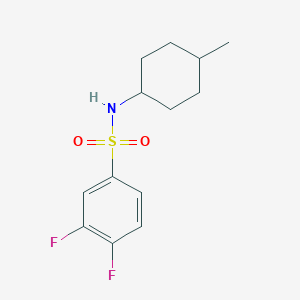
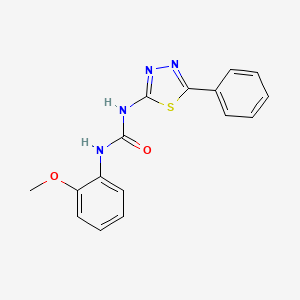
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)
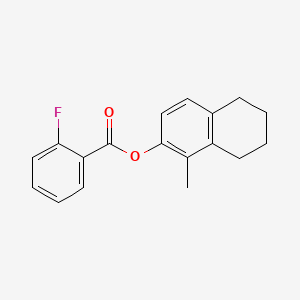
![N-{2-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5704812.png)